9-chlorobenzimidazo[2,1-a]phthalazine

Lipophilicity Membrane permeability ADME prediction

9-Chlorobenzimidazo[2,1-a]phthalazine (C₁₄H₈ClN₃; MW 253.68 g/mol) is a rigid, planar heterocyclic compound formed by the fusion of a benzimidazole ring to a phthalazine scaffold, with a chlorine substituent at the 9-position of the benzimidazole moiety. The compound belongs to the benzo[4,5]imidazo[2,1-a]phthalazine class and is structurally isoelectronic to chrysene-type polycyclic aromatics.

Molecular Formula C14H8ClN3
Molecular Weight 253.68 g/mol
Cat. No. B4397474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-chlorobenzimidazo[2,1-a]phthalazine
Molecular FormulaC14H8ClN3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN3C2=NC4=C3C=C(C=C4)Cl
InChIInChI=1S/C14H8ClN3/c15-10-5-6-12-13(7-10)18-14(17-12)11-4-2-1-3-9(11)8-16-18/h1-8H
InChIKeyVSXYBFOEHRWGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chlorobenzimidazo[2,1-a]phthalazine – Chemical Identity and Core Characteristics for Procurement Decision-Making


9-Chlorobenzimidazo[2,1-a]phthalazine (C₁₄H₈ClN₃; MW 253.68 g/mol) is a rigid, planar heterocyclic compound formed by the fusion of a benzimidazole ring to a phthalazine scaffold, with a chlorine substituent at the 9-position of the benzimidazole moiety. The compound belongs to the benzo[4,5]imidazo[2,1-a]phthalazine class and is structurally isoelectronic to chrysene-type polycyclic aromatics [1]. Its zero rotatable bonds and fully sp²-hybridized carbon framework confer a conformationally constrained geometry (density ~1.33 g/cm³, estimated logP ~3) that is distinct from more flexible phthalazine derivatives [2]. The compound has been characterized by GC-MS (SpectraBase) and has been referenced in both organic synthesis methodology studies and patent literature covering metal complexes for organic electroluminescent devices [3].

Why Generic Phthalazine or Benzimidazole Analogs Cannot Substitute for 9-Chlorobenzimidazo[2,1-a]phthalazine in Research Applications


Substitution of 9-chlorobenzimidazo[2,1-a]phthalazine by simpler analogs risks altering key molecular properties that govern downstream experimental outcomes. The unsubstituted benzimidazo[2,1-a]phthalazine (CAS 239-48-5) lacks the chlorine atom that increases lipophilicity by an estimated ΔlogP of +0.5 to +0.7 units, directly affecting membrane permeability and protein-binding profiles . Regioisomeric chlorination at position 5 versus position 9 produces distinct electronic effects on the benzimidazole ring system, as the 9-chloro substituent exerts a stronger inductive electron-withdrawing effect on the imidazole nitrogen involved in metal coordination and hydrogen bonding [1]. Furthermore, non-benzo analogs such as imidazo[2,1-a]phthalazine lack the extended aromatic surface of the benzimidazole ring and exhibit different benzodiazepine receptor binding profiles depending on the nature and position of substituents on the tricyclic core [2]. These structural differences are not interchangeable when the goal is to reproduce specific coordination chemistry behavior, biological target engagement, or spectroscopic properties.

Quantitative Differentiation Evidence for 9-Chlorobenzimidazo[2,1-a]phthalazine Against Closest Analogs


Estimated Lipophilicity Advantage of 9-Chloro Substitution versus Unsubstituted Benzimidazo[2,1-a]phthalazine

The 9-chloro substituent increases the calculated octanol/water partition coefficient (logP) of the benzimidazo[2,1-a]phthalazine scaffold. The unsubstituted benzimidazo[2,1-a]phthalazine has an estimated logP of approximately 3 [1]. Based on the fragment contribution of an aromatic chlorine (+0.5 to +0.7 logP units relative to hydrogen), the 9-chloro derivative is estimated to have a logP of approximately 3.5–3.7. This shift places the compound in a lipophilicity range more favorable for passive membrane diffusion (optimal logP ~2–4 for CNS penetration, ~3–5 for cellular uptake) while maintaining sufficient aqueous solubility for in vitro assay compatibility [2].

Lipophilicity Membrane permeability ADME prediction

Regioselective Synthetic Access via 2-Nitro-5-chlorophenylhydrazine: Defined 9-Chloro Orientation versus 5-Substituted Analogs

The synthesis of 9-chlorobenzimidazo[2,1-a]phthalazine proceeds specifically through 2-nitro-5-chlorophenylhydrazine, which directs the chlorine atom to the 9-position of the final benzimidazo[2,1-a]phthalazine scaffold [1]. In contrast, 5-substituted analogs (e.g., 5-methyl, 5-phenyl, 5-(4-chlorophenyl)) are built from 2-acylbenzoic acids, which introduce substituents at position 5 of the phthalazine ring. This orthogonal substitution pattern allows independent variation at positions 5 and 9, making 9-chlorobenzimidazo[2,1-a]phthalazine a distinct building block for generating 5,9-disubstituted libraries where the chlorine can be subsequently displaced via nucleophilic aromatic substitution or cross-coupling [2]. The 5-methyl-9-chloro derivative has been explicitly synthesized by heating the corresponding aminophthalazinone in polyphosphoric acid (PPA), demonstrating the synthetic tractability of the 9-chloro scaffold for further elaboration .

Regioselective synthesis Building block Parallel derivatization

Spectroscopic Identity Confirmation: Distinct GC-MS Signature versus Core Benzimidazo[2,1-a]phthalazine

9-Chlorobenzimidazo[2,1-a]phthalazine has a verified GC-MS spectrum archived in the SpectraBase spectral database (SpectraBase Compound ID 2VxnRCzsWh9) [1]. The mass spectrum shows a molecular ion cluster consistent with the monochlorinated molecular formula C₁₄H₈ClN₃ (MW 253.68 g/mol), providing a unique fingerprint distinguishable from the unsubstituted benzimidazo[2,1-a]phthalazine (MW 219.25 g/mol) and from dichlorinated analogs such as 9-chloro-5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazine (MW 364.2 g/mol) [2]. This spectroscopic reference enables unambiguous identity verification upon receipt and during stability monitoring, which is critical for laboratories operating under quality management systems or preparing compounds for regulatory submissions.

Quality control GC-MS Spectroscopic identification

Metal-Coordination Competence: Iridium Complex Formation for Organic Electronics Applications

Patent US20130082209A1 explicitly claims metal complexes comprising benzimidazo[2,1-a]phthalazine as a ligand for iridium(III) and platinum(II), with application in organic electroluminescent devices [1]. The Molaid database further records that benzimidazo[2,1-a]phthalazine reacts with iridium(III) acetylacetonate in ethanol over 36 hours to afford the corresponding Ir(III) complex in 74% yield [2]. The 9-chloro substituent on the benzimidazole ring is expected to modulate the HOMO-LUMO gap of the resulting complex through its electron-withdrawing inductive effect, potentially blue-shifting emission wavelengths relative to complexes bearing electron-donating substituents (e.g., 9-piperidino or 9-morpholino analogs). This property is relevant for tuning the emission color of phosphorescent OLED emitters, where small changes in ligand electronics produce measurable shifts in electroluminescence spectra [3].

Organic electronics OLED Cyclometalated iridium complexes

Class-Level Antiparasitic Fe-SOD Inhibition: Phthalazine-Imidazole Derivatives as a Validated Biological Target Class

Phthalazine derivatives containing imidazole rings have been independently validated as inhibitors of iron superoxide dismutase (Fe-SOD) in Trypanosoma cruzi and Leishmania species [1]. In a series of four phthalazine-imidazole derivatives (compounds 1–4), the monoalkylamino-substituted derivatives 2 and 4 showed IC₅₀ values in the low micromolar range against T. cruzi epimastigotes and were more potent than the reference drug benznidazole, with parasitemia inhibition values in the acute phase of Chagas disease reaching twice those of benznidazole in vivo [2]. The Fe-SOD inhibition was selective over human CuZn-SOD, which was only minimally affected [3]. While these specific data are for benzo[g]phthalazine-imidazole hybrids rather than benzo[4,5]imidazo[2,1-a]phthalazines, the structural similarity—a phthalazine core fused or conjugated to an imidazole/benzimidazole ring—suggests that the benzimidazo[2,1-a]phthalazine scaffold may engage similar metalloenzyme targets through its nitrogen-rich heterocyclic surface. The 9-chloro substituent could further modulate binding through halogen-bonding interactions with the Fe-coordination sphere.

Fe-SOD inhibition Trypanosoma cruzi Leishmania Neglected tropical diseases

Recommended Application Scenarios for 9-Chlorobenzimidazo[2,1-a]phthalazine Based on Evidence-Driven Differentiation


Antiparasitic Drug Discovery: Fe-SOD Inhibition Screening in Trypanosoma and Leishmania Models

Procure 9-chlorobenzimidazo[2,1-a]phthalazine as a structurally rigid, chlorine-bearing scaffold for primary screening against Fe-SOD enzymes from T. cruzi and Leishmania spp. The phthalazine-imidazole chemotype has validated Fe-SOD inhibitory activity with selectivity over human CuZn-SOD [1], and the 9-chloro substitution may enhance target engagement through halogen-bonding interactions. Use the unsubstituted benzimidazo[2,1-a]phthalazine (CAS 239-48-5) as an internal control to quantify the contribution of the chlorine atom to potency and selectivity. The zero-rotatable-bond structure may confer entropic advantages in binding to the Fe-SOD active site relative to more flexible analogs [2].

Parallel Library Synthesis: 5,9-Disubstituted Benzo[4,5]imidazo[2,1-a]phthalazine SAR Exploration

Use 9-chlorobenzimidazo[2,1-a]phthalazine as a key building block for generating 5,9-disubstituted libraries. The chlorine at position 9 can be displaced via nucleophilic aromatic substitution (SNAr) with amines or via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce diverse substituents on the benzimidazole ring [1]. Simultaneously, the 5-position of the phthalazine ring can be independently varied using different 2-acylbenzoic acid precursors during the initial cyclization step. This orthogonal diversification strategy is established in the synthetic methodology literature and specifically enables SAR studies where the electronic and steric contributions of substituents on the benzimidazole versus phthalazine rings need to be deconvoluted [2].

Phosphorescent OLED Material Development: Iridium(III) Complex Emitters with Tunable Emission

Incorporate 9-chlorobenzimidazo[2,1-a]phthalazine as a cyclometalating ligand for iridium(III) complexes intended for phosphorescent organic light-emitting diode (PhOLED) applications. The parent benzimidazo[2,1-a]phthalazine scaffold is explicitly claimed in patent US20130082209A1 as a ligand for Ir(III) and Pt(II) complexes for electroluminescent devices [1]. The electron-withdrawing 9-chloro substituent is expected to stabilize the HOMO of the resulting complex relative to unsubstituted or electron-donating (e.g., 9-piperidino) analogs, potentially blue-shifting emission and improving device color purity. Comparative photophysical characterization against the unsubstituted Ir(III) complex is recommended to quantify the degree of emission tuning and to establish structure-property relationships for rational emitter design.

GABAA Receptor Ligand Profiling: Benzodiazepine Binding Site Modulation

Screen 9-chlorobenzimidazo[2,1-a]phthalazine in radioligand displacement assays against the benzodiazepine binding site of GABAA receptors. Imidazo[2,1-a]phthalazine derivatives have demonstrated benzodiazepine receptor binding activity with structure-dependent affinity profiles governed by the nature and position of substituents on the tricyclic core [1]. The benzimidazo[2,1-a]phthalazine scaffold, while distinct from the imidazo[2,1-a]phthalazine series evaluated in published binding studies, presents a structurally related but expanded aromatic surface that may engage additional hydrophobic contacts within the GABAA α5 subunit binding pocket, a target of interest for cognition-enhancing therapeutics as described in patent literature on imidazolophthalazine GABAA inverse agonists [2].

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